Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate
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Overview
Description
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate is an organic compound with the molecular formula C12H15BrN2O4 It is characterized by the presence of a bromoaniline moiety and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate typically involves the reaction of 4-bromoaniline with a suitable carbonyl compound, followed by esterification. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the bromoaniline moiety, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate involves its interaction with specific molecular targets. The bromoaniline moiety can interact with enzymes or receptors, leading to modulation of biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert their effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-({[(4-chloroanilino)carbonyl]amino}oxy)-2-methylpropanoate
- Methyl 2-({[(4-fluoroanilino)carbonyl]amino}oxy)-2-methylpropanoate
- Methyl 2-({[(4-iodoanilino)carbonyl]amino}oxy)-2-methylpropanoate
Uniqueness
Methyl 2-({[(4-bromoanilino)carbonyl]amino}oxy)-2-methylpropanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromoaniline moiety provides distinct electronic and steric properties compared to its chloro, fluoro, and iodo counterparts, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H15BrN2O4 |
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Molecular Weight |
331.16 g/mol |
IUPAC Name |
methyl 2-[(4-bromophenyl)carbamoylamino]oxy-2-methylpropanoate |
InChI |
InChI=1S/C12H15BrN2O4/c1-12(2,10(16)18-3)19-15-11(17)14-9-6-4-8(13)5-7-9/h4-7H,1-3H3,(H2,14,15,17) |
InChI Key |
SJZGZVIAKFYUAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)OC)ONC(=O)NC1=CC=C(C=C1)Br |
Origin of Product |
United States |
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